Iloperidone N-Oxide
Description
Chemical Identity and Structural Relationship to Iloperidone (B1671726)
Iloperidone N-Oxide is a close structural derivative of Iloperidone. The key difference lies in the oxidation of the nitrogen atom within the piperidine (B6355638) ring of the Iloperidone molecule. This transformation results in the formation of an N-oxide functional group.
The chemical name for this compound is 1-(3-(4-Acetyl-2-methoxyphenoxy)propyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine 1-oxide. synzeal.com Its molecular formula is C24H27FN2O5, and it has a molecular weight of approximately 442.5 g/mol . synzeal.comkmpharma.in In contrast, Iloperidone has a molecular formula of C24H27FN2O4 and a molecular weight of 426.48 g/mol .
Interactive Table: Chemical Properties of Iloperidone and this compound
| Property | Iloperidone | This compound |
| IUPAC Name | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone nih.gov | 1-(3-(4-acetyl-2-methoxyphenoxy)propyl)-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine 1-oxide veeprho.com |
| Molecular Formula | C24H27FN2O4 nih.gov | C24H27FN2O5 synzeal.com |
| Molecular Weight | 426.48 g/mol | 442.5 g/mol kmpharma.in |
| CAS Number | 133454-47-4 | 1375651-09-4 synzeal.com |
Contextualization within Iloperidone Metabolite and Impurity Research
This compound is recognized as both a metabolite and a process-related impurity of Iloperidone. veeprho.comjournalijcar.org In the context of drug metabolism, N-oxidation is a common pathway for the biotransformation of compounds containing tertiary amine groups, such as the piperidine ring in Iloperidone. The liver is the primary site for the metabolism of Iloperidone. nih.govmdpi.com
As a process-related impurity, this compound can be formed during the synthesis of Iloperidone. journalijcar.orgasianpubs.org Its presence in the final drug product needs to be carefully monitored and controlled to meet regulatory standards. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities in new drug substances. asianpubs.org Research has focused on developing analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to detect and quantify this compound and other related substances in bulk drug and pharmaceutical formulations. asianpubs.orgscirp.org Studies have detailed the synthesis and characterization of this compound to be used as a reference standard in these analytical procedures. journalijcar.orgasianpubs.org
Current Research Landscape and Significance of this compound in Pharmaceutical Science
The current research on this compound is primarily driven by the pharmaceutical industry's need for robust analytical methods and a thorough understanding of the impurity profile of Iloperidone. The synthesis and characterization of this compound are crucial for its use as a reference standard in quality control processes. synzeal.com
The significance of this compound in pharmaceutical science lies in its role as a critical quality attribute for Iloperidone. Ensuring that the levels of this impurity are below the specified limits is essential for the safety and efficacy of the medication. google.com Research into the formation of this compound during synthesis and storage helps in optimizing the manufacturing process to minimize its generation. journalijcar.orgasianpubs.org Furthermore, understanding its metabolic fate contributes to a more complete picture of Iloperidone's pharmacokinetics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O5/c1-16(28)18-4-7-21(23(14-18)30-2)31-13-3-10-27(29)11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)32-26-24/h4-7,14-15,17H,3,8-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSADFMLVIKNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCC[N+]2(CCC(CC2)C3=NOC4=C3C=CC(=C4)F)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375651-09-4 | |
| Record name | 1-(4-(3-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl)propoxy)-3-methoxyphenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1375651094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(3-(4-(6-FLUORO-1,2-BENZISOXAZOL-3-YL)-1-OXIDO-1-PIPERIDINYL)PROPOXY)-3-METHOXYPHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92X4ARD4C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Mechanisms of Iloperidone N Oxide
Biotransformation-Mediated N-Oxidation
The human body possesses enzymatic machinery capable of oxidizing nitrogen atoms within drug molecules, a process known as N-oxidation. This biotransformation is a common metabolic pathway for many xenobiotics, including iloperidone (B1671726).
The primary enzymes responsible for the N-oxidation of drugs are the Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) systems. mdpi.complos.org
Cytochrome P450 (CYP) System : The CYP enzymes are a large family of heme-containing monooxygenases that play a crucial role in the metabolism of a wide array of drugs. mdpi.com While iloperidone is primarily metabolized by CYP2D6 and CYP3A4 through hydroxylation, carbonyl reduction, and O-demethylation, the potential for N-oxidation by CYP enzymes exists. mdpi.comnih.govdrugbank.com These enzymes catalyze oxidation reactions by activating molecular oxygen and transferring one oxygen atom to the substrate. mdpi.com
Flavin-Containing Monooxygenases (FMOs) : FMOs are another important class of enzymes involved in the metabolism of nitrogen-containing compounds. plos.orgcore.ac.uk They catalyze the oxygenation of soft nucleophiles, such as the nitrogen atom in the piperidine (B6355638) ring of iloperidone, to form N-oxides. frontiersin.org Unlike CYPs, FMOs are generally not as susceptible to induction or inhibition by other drugs, which can make their contribution to metabolism more consistent. core.ac.uk The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate that then oxygenates the substrate. frontiersin.org The formation of N-oxide metabolites through FMOs is a recognized pathway for various drugs. plos.orgcore.ac.uk
In vitro studies using human liver microsomes are instrumental in elucidating the metabolic pathways of drugs. Research has shown that incubation of iloperidone with human liver microsomes in the presence of NADPH leads to the formation of several metabolites. researchgate.net While the major metabolites are typically formed through hydroxylation and demethylation, the formation of N-oxide derivatives has also been reported. researchgate.net One study identified Iloperidone N-oxide as a metabolite in rats, dogs, and humans. researchgate.net
Enzymatic Pathways and Catalytic Mechanisms (e.g., Cytochrome P450, Flavin-Containing Monooxygenases)
Chemical Degradation Routes
Iloperidone, like many pharmaceutical compounds, can degrade under certain environmental conditions, leading to the formation of various degradation products, including this compound.
Forced degradation studies are a key component of drug development, providing insight into the stability of a drug substance. ecv.de When iloperidone is subjected to oxidative stress, for instance, by exposure to hydrogen peroxide, significant degradation is observed. scispace.comresearchgate.net One of the degradation products formed under these conditions is this compound. researchgate.net This indicates that the nitrogen atom in the piperidine ring is susceptible to oxidation by strong oxidizing agents. nih.gov
A study involving forced degradation of iloperidone showed that under oxidative stress conditions (30% aqueous hydrogen peroxide), a notable degradation product was formed. scirp.org Another study reported that degradation was observed in oxidative stress conditions with 3% hydrogen peroxide. scispace.com
Forced degradation studies also typically investigate the effects of light (photolysis) and heat (thermal stress). ecv.de In the case of iloperidone, studies have shown that the drug is relatively stable under thermal and photolytic stress conditions. researchgate.net However, some research indicates that degradation can occur under photolytic conditions. researchgate.net While N-oxide formation is more prominently associated with oxidative stress, the potential for its formation under other stress conditions cannot be entirely ruled out and may depend on the specific conditions employed. One study found iloperidone to be stable under thermal and photolytic conditions, while another reported degradation under acidic, basic, and photolytic stress. researchgate.net
Table 1: Summary of Forced Degradation Studies on Iloperidone
| Stress Condition | Reagents/Conditions | Observation | Reference(s) |
| Acidic Hydrolysis | Conc. hydrochloric acid, 110°C, 24hr | Significant Degradation | researchgate.netscirp.org |
| Alkaline Hydrolysis | 5 N sodium hydroxide (B78521), 110°C, 24hr | Significant Degradation | researchgate.netscirp.org |
| Oxidative Degradation | 30% aqueous hydrogen peroxide, room temp, 15 min | Significant Degradation, N-Oxide Formation | researchgate.netscirp.org |
| Thermal Degradation | Solid API heated at 105°C for 7 days | Stable | researchgate.netscirp.org |
| Photolytic Degradation | Exposed to UV source for 10 days | Stable/Degradation Observed (conflicting reports) | researchgate.netscirp.org |
Oxidative Degradation Studies (e.g., Peroxide-Induced Formation)
Formation as a Process-Related Impurity During Iloperidone Synthesis
During the chemical synthesis of iloperidone, various impurities can be generated. This compound has been identified as a process-related impurity. journalijcar.orgjournalijcar.org Its formation can occur during the synthesis process, potentially due to the use of oxidizing agents or specific reaction conditions. asianpubs.orgresearchgate.net
One synthetic protocol for iloperidone involves the N-alkylation of 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone (B30528) with 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride. researchgate.net The use of certain bases and solvents in this process can influence the formation of impurities. researchgate.net Research has described an improved synthesis process that minimizes the formation of impurities, including the N-oxide. researchgate.net Another study detailed the synthesis and characterization of several process-related impurities of iloperidone, including this compound, which was synthesized from iloperidone using an oxidizing agent. asianpubs.orgasianpubs.org
Synthetic Methodologies for Iloperidone N Oxide
Laboratory-Scale Chemical Synthesis Protocols
The laboratory synthesis of Iloperidone (B1671726) N-Oxide, chemically known as 1-(3-(4-Acetyl-2-methoxyphenoxy)propyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine (B6355638) 1-oxide, is achieved through the direct oxidation of the parent compound, Iloperidone. synzeal.com Researchers have documented two distinct methods for this N-oxidation reaction.
One established protocol involves dissolving Iloperidone in methylene (B1212753) dichloride and cooling the solution to 0 ºC. asianpubs.org The oxidation is initiated by adding Dess-Martin periodinane (DMP) and a catalytic amount of sulfuric acid. asianpubs.org The reaction proceeds initially at 0 ºC before being allowed to warm to room temperature over a 24-hour period. asianpubs.org
A second synthetic route utilizes a different set of reagents. In this method, Iloperidone is treated with a catalytic quantity of Manganese Dioxide (MnO2) and methyltrioxorhenium, using 30% hydrogen peroxide as the oxidizing agent. journalijcar.org This reaction is carried out in methylene dichloride at ambient temperature. journalijcar.org
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Material | Iloperidone | Iloperidone |
| Oxidizing Agent(s) | Dess-Martin Periodinane (DMP), Sulfuric Acid | Hydrogen Peroxide (30%) |
| Catalyst(s) | Sulfuric Acid | Manganese Dioxide (MnO2), Methyltrioxorhenium |
| Solvent | Methylene Dichloride | Methylene Dichloride |
| Temperature | 0 °C to Room Temperature | Ambient Temperature |
Development of Efficient Synthesis Routes for Reference Standard Material
The primary driver for synthesizing this compound is its role as a reference standard. synzeal.com Reference standards are essential for the quality control (QC) of the final Iloperidone drug product, allowing for the accurate identification and quantification of this specific impurity. synzeal.comscirp.org During the large-scale production of Iloperidone, process conditions are often optimized to suppress the formation of impurities like the N-oxide to below 0.20%. researchgate.netgoogle.com
Therefore, the development of a synthesis route for the reference standard requires the opposite approach: an intentional and controlled chemical transformation to produce the N-oxide efficiently. The synthetic protocols described (oxidation via DMP or MnO2/H2O2) represent such targeted routes. asianpubs.orgjournalijcar.org An efficient route for a reference standard must be reliable and yield a product of very high purity to serve as an accurate benchmark in analytical methods like High-Performance Liquid Chromatography (HPLC). asianpubs.orgjournalijcar.orgvulcanchem.com
Purification and Isolation Techniques for this compound
Following the chemical synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and any side products. The principal technique reported for the purification of this compound is crystallization. asianpubs.orgjournalijcar.org
The choice of solvent for crystallization depends on the synthetic method employed:
For the product synthesized via the Dess-Martin periodinane (DMP) method, purification is achieved through crystallization from n-hexane. asianpubs.org
When the N-oxide is generated using the manganese dioxide and hydrogen peroxide method, the resulting product is purified by crystallization in isopropyl alcohol. journalijcar.org
After crystallization, the pure solid is isolated from the solvent by filtration. googleapis.com
| Synthetic Method | Purification Technique | Solvent |
|---|---|---|
| Dess-Martin Periodinane (DMP) Oxidation | Crystallization | n-Hexane asianpubs.org |
| MnO2 / Hydrogen Peroxide Oxidation | Crystallization | Isopropyl Alcohol journalijcar.org |
Yield Optimization and Purity Assessment in Synthetic Endeavors
The success of a synthetic endeavor is measured by its yield and the purity of the final product. For this compound, both have been documented.
The Dess-Martin periodinane oxidation method reportedly produces an 85% yield of this compound. asianpubs.org
The manganese dioxide-catalyzed oxidation with hydrogen peroxide results in a 75.29% yield. journalijcar.org
Purity assessment is critical, especially for a reference standard. The primary analytical method used to determine the purity of this compound is High-Performance Liquid Chromatography (HPLC). asianpubs.orgjournalijcar.org More advanced methods like reverse-phase ultra-performance liquid chromatography (RP-UPLC) are also used for the analysis of Iloperidone and its related compounds. vulcanchem.com
The reported purities are high, reflecting their suitability as reference materials:
Purity of 98.7% by HPLC for the DMP synthesis route. asianpubs.org
Purity of 99.32% by HPLC for the MnO2/H2O2 synthesis route. journalijcar.org
Structural confirmation and characterization are performed using spectral analysis, particularly mass spectrometry, which confirms the identity of the compound by detecting its molecular ion peak at m/z 443 [M+H]+. asianpubs.orgjournalijcar.org
| Synthetic Method | Reported Yield | Reported Purity (by HPLC) | Characterization Method |
|---|---|---|---|
| Dess-Martin Periodinane (DMP) Oxidation | 85% asianpubs.org | 98.7% asianpubs.org | Mass Spectrometry asianpubs.org |
| MnO2 / Hydrogen Peroxide Oxidation | 75.29% journalijcar.org | 99.32% journalijcar.org | Mass Spectrometry journalijcar.org |
Structural Elucidation and Spectroscopic Characterization of Iloperidone N Oxide
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule. savemyexams.com Although specific IR spectra for Iloperidone (B1671726) N-Oxide are not detailed in publicly available literature, its structure has been confirmed through methods including FT-IR spectroscopy. journalijcar.orgasianpubs.orgresearchgate.net Based on its known chemical structure, 1-[3-(4-acetyl-2-methoxyphenoxy)-propyl]-4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-oxide, a table of expected characteristic absorption bands can be compiled. asianpubs.org
The most definitive feature distinguishing Iloperidone N-Oxide from its parent compound is the N-O bond. The stretching vibration of a tertiary amine N-oxide typically appears as a strong band in the 970–950 cm⁻¹ region. Other significant functional groups include the aromatic rings, the ketone carbonyl group, and the ether linkage, each with characteristic absorption ranges.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic | Ar C-H stretch | 3100 - 3000 | Medium-Weak |
| Alkane | C-H stretch | 2960 - 2850 | Medium-Strong |
| Ketone | C=O stretch | 1700 - 1680 | Strong |
| Aromatic | C=C stretch | 1600 - 1450 | Medium-Weak |
| Ether | C-O-C stretch | 1300 - 1040 | Strong |
| N-Oxide | N-O stretch | 970 - 950 | Strong |
| Benzisoxazole | C-N stretch | 1300 - 1200 | Medium |
| Fluoro-substituted Aromatic | C-F stretch | 1250 - 1100 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Analytical Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the chromophoric systems within a molecule and is a common method for quantitative analysis. sphinxsai.com The UV-Vis spectrum of the parent compound, Iloperidone, shows distinct absorption maxima (λmax) at approximately 229 nm and 275 nm when measured in methanol (B129727). sphinxsai.com In 0.1N HCl, the primary absorption maximum is reported at 229.5 nm. ajrconline.orgajrconline.org
The chromophoric part of the Iloperidone molecule, which is responsible for absorbing UV light, consists of the fluorinated benzisoxazole ring system and the substituted acetophenone (B1666503) ring. The N-oxidation occurs on the piperidine (B6355638) nitrogen, which is an aliphatic amine. This modification does not extend the conjugated π-electron system of the chromophores. Therefore, the UV-Vis spectrum of this compound is expected to be nearly identical to that of Iloperidone. researchgate.net This principle has been observed in structurally similar compounds like Risperidone, where the N-oxide metabolite retains the same UV spectrum as the parent drug because the conjugation is unchanged. researchgate.net
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methanol | ~ 229 | ~ 275 |
| 0.1N HCl | ~ 229.5 | Not Reported |
Single Crystal X-Ray Diffraction Analysis
Single-crystal X-ray diffraction is an analytical technique that provides definitive information about the three-dimensional atomic and molecular structure of a crystalline material, including precise bond lengths, bond angles, and crystal packing details. uhu-ciqso.eswikipedia.org While this technique has been utilized to study cocrystals of the parent drug, Iloperidone, a review of the scientific literature indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported.
Analytical Method Development and Validation for Iloperidone N Oxide Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC methods are fundamental in the analytical workflow for Iloperidone (B1671726) N-Oxide, providing robust and reliable quantification. The development and validation of these methods are critical to ensure accurate results.
Development of Reversed-Phase HPLC Methods for Separation
Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of iloperidone and its impurities, including the N-oxide. rasayanjournal.co.in In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
The development of an effective RP-HPLC method involves a systematic approach to optimize the separation of Iloperidone N-Oxide from iloperidone and other potential impurities. This ensures that the peak corresponding to this compound is well-resolved, allowing for accurate quantification. The initial development may involve screening various stationary phases and mobile phase compositions to achieve a satisfactory separation.
Optimization of Stationary Phase, Mobile Phase, and Chromatographic Parameters
The optimization of chromatographic conditions is a critical step in developing a sensitive and specific HPLC method for this compound.
Stationary Phase: C18 columns are a common choice for the stationary phase in the analysis of iloperidone and its related compounds. jocpr.comresearchgate.net These columns, packed with silica (B1680970) particles chemically bonded with octadecylsilane, provide the necessary hydrophobicity to retain and separate the analytes. The selection of a specific C18 column can depend on factors like particle size and end-capping, which can influence the peak shape and resolution. For instance, a Sunfire C18 column (50 x 4.6 mm, 3.5 µm particle size) has been utilized for the estimation of iloperidone. jocpr.com
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent. The composition and pH of the mobile phase are crucial for achieving optimal separation.
Aqueous Component: Phosphate (B84403) buffers are frequently used to control the pH of the mobile phase. jocpr.comresearchgate.net For example, a 0.02 M potassium dihydrogen phosphate buffer adjusted to a specific pH can be employed. jocpr.com The pH of the mobile phase affects the ionization state of the analytes, which in turn influences their retention on the reversed-phase column.
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic modifiers used to control the elution strength of the mobile phase. rasayanjournal.co.inscispace.com The proportion of the organic modifier is adjusted to achieve the desired retention times and resolution. A mobile phase consisting of a phosphate buffer and acetonitrile in a 72:28 v/v ratio has been reported for iloperidone analysis. jocpr.com Another method utilized a mixture of acetonitrile, methanol, and acetate (B1210297) buffer in a 50:30:20 (v/v/v) ratio. rasayanjournal.co.in
Chromatographic Parameters: Other important parameters that are optimized include:
Flow Rate: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A typical flow rate for HPLC analysis is 1.0 ml/min. jocpr.comresearchgate.net
Column Temperature: Maintaining a constant column temperature, for instance at 35°C, helps to ensure reproducible retention times and improve peak symmetry. researchgate.net
Injection Volume: The volume of the sample injected onto the column is also a key parameter. A 20 µL injection volume has been used in some methods. scispace.com
The following table summarizes typical HPLC parameters used in the analysis of iloperidone and its related substances, which would be applicable for the detection and quantification of this compound.
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., Sunfire, LiChrospher) | rasayanjournal.co.injocpr.com |
| Mobile Phase | Phosphate buffer/Acetonitrile or Acetate buffer/Methanol/Acetonitrile | rasayanjournal.co.injocpr.com |
| Flow Rate | 1.0 ml/min | jocpr.comresearchgate.net |
| Detection | PDA at 230 nm or 215 nm | rasayanjournal.co.injocpr.com |
| Column Temperature | 35°C | researchgate.net |
| Injection Volume | 20 µL | scispace.com |
Detection Strategies, including Photodiode Array (PDA) Detection
Photodiode Array (PDA) detection is a powerful tool for the analysis of this compound. A PDA detector acquires the entire UV-visible spectrum for each point in the chromatogram, offering several advantages. researchgate.net
Wavelength Selection: The optimal detection wavelength for this compound can be determined from its UV spectrum. For iloperidone and its impurities, detection is often performed at wavelengths such as 225 nm, 230 nm, or 274 nm. jocpr.comresearchgate.netscirp.org A PDA detector allows for monitoring at a single wavelength or across a range of wavelengths.
Peak Purity Analysis: A key feature of PDA detection is the ability to assess peak purity. This is done by comparing the spectra across the width of a chromatographic peak. A consistent spectrum across the peak indicates that it is likely a single, pure compound. This is particularly important in forced degradation studies where new, unknown degradation products may co-elute with known compounds. scirp.org
Compound Identification: The spectral information obtained from a PDA detector can aid in the tentative identification of unknown peaks by comparing their spectra with those in a library or with known standards.
Ultra-Performance Liquid Chromatography (UPLC) Techniques
UPLC is a more recent advancement in liquid chromatography that offers significant improvements over conventional HPLC for the analysis of this compound.
Advantages of UPLC for Enhanced Resolution and Reduced Analysis Time
UPLC systems utilize columns packed with sub-2 µm particles, which leads to several key advantages over traditional HPLC:
Enhanced Resolution: The smaller particle size results in higher separation efficiency and, consequently, better resolution between closely eluting peaks. This is particularly beneficial for complex samples containing multiple impurities, such as those from forced degradation studies of iloperidone.
Reduced Analysis Time: UPLC methods can be run at higher flow rates without a significant loss in efficiency, leading to a dramatic reduction in analysis time. For example, a UPLC method for iloperidone and its impurities was developed with a short runtime of 10 minutes. scirp.org This increased throughput is highly advantageous in a quality control environment.
Increased Sensitivity: The sharper and narrower peaks obtained with UPLC lead to a higher signal-to-noise ratio, resulting in improved sensitivity. This allows for the detection and quantification of impurities at very low levels.
A comparison of performance between HPLC and UPLC for the analysis of iloperidone and its impurities has shown that UPLC provides better separation efficiency. scirp.org
Transferability and Comparability with Conventional HPLC Methods
The principles of separation in UPLC are the same as in HPLC, which allows for the transfer of methods from HPLC to UPLC. scirp.org This transfer can be facilitated by using computational tools that help in scaling the method parameters, such as flow rate and gradient conditions, from an HPLC to a UPLC system.
When transferring a method, it is crucial to maintain the same selectivity of the separation. This is typically achieved by using a UPLC column with the same stationary phase chemistry as the original HPLC column. For instance, an HPLC method using a C18 column can be transferred to a UPLC method using a C18 UPLC column. scirp.org
A study on the analysis of iloperidone and its eight potential impurities demonstrated the successful transfer of a gradient HPLC method to a UPLC system. The UPLC method utilized a Waters Acquity UPLC® HSS C18 column (2.1 mm × 100 mm, 1.8 micron) and was able to achieve a satisfactory separation within 10 minutes. scirp.org The comparability of the results between the two techniques is essential for method validation and implementation in different laboratory settings.
The following table presents a summary of UPLC conditions that have been used for the analysis of iloperidone and its impurities, which would be suitable for the analysis of this compound.
| Parameter | Typical Value | Reference |
| Column | Waters Acquity UPLC® HSS C18 (2.1 mm × 100 mm, 1.8 µm) | scirp.org |
| Mobile Phase | Gradient elution with a buffer and acetonitrile | scirp.org |
| Flow Rate | 0.5 ml/min | scirp.org |
| Detection | PDA at 225 nm | scirp.org |
| Column Temperature | 35°C | scirp.org |
| Injection Volume | 2 µL | scirp.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of pharmaceutical impurities due to its exceptional sensitivity and selectivity. researchgate.netoup.com This hybrid technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification power of mass spectrometry.
The primary application of LC-MS in the context of this compound is its identification and quantification within complex matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids. nih.gov In drug development, stress testing is performed on the active pharmaceutical ingredient (API) to understand its degradation pathways. Studies on Iloperidone have utilized techniques like LC-MS to identify degradation products formed under various stress conditions, including oxidation, which is known to produce N-oxide impurities. journalijcar.orgscispace.com
The process involves subjecting Iloperidone to conditions like treatment with hydrogen peroxide. journalijcar.org The resulting mixture is then analyzed by an LC-MS system. The liquid chromatography component, often a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) system, separates the parent drug, Iloperidone, from its degradation products, including this compound. scirp.org As the separated compounds elute from the chromatography column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing a unique molecular fingerprint for each compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its specific molecular weight (C₂₄H₂₇FN₂O₅, Mol. Wt: 442.5). synzeal.com This allows for unambiguous identification even when present at trace levels within a complex mixture.
The coupling of LC with MS, particularly tandem mass spectrometry (MS/MS), dramatically enhances method specificity and sensitivity compared to conventional HPLC with UV detection. mdpi.com Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. While a UV detector might show multiple compounds eluting at similar retention times, the mass spectrometer can differentiate them based on their unique mass-to-charge ratios. nih.gov For even greater specificity, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific parent ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are detected. This specific fragmentation pattern, known as a multiple reaction monitoring (MRM) transition, is unique to the analyte and virtually eliminates interference from the matrix, making the quantification highly reliable. researchgate.net
This high degree of selectivity directly contributes to enhanced sensitivity. By filtering out the noise from co-eluting matrix components, the signal-to-noise ratio for the analyte of interest is significantly improved. This allows for the detection and quantification of this compound at very low concentrations, often in the nanogram per milliliter (ng/mL) range, which is crucial for impurity profiling and pharmacokinetic studies. researchgate.netmdpi.com
Application in Identification and Quantification of this compound in Complex Matrices
Method Validation According to Academic and Regulatory Guidelines (e.g., ICH Q2(R1))
Any analytical method used for quantifying impurities in a drug substance must be validated to ensure its reliability, accuracy, and precision. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures. scirp.org Validation studies for methods determining Iloperidone and its related substances, including the N-oxide impurity, are performed in accordance with these guidelines. scirp.org
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. To assess this for this compound, a series of standard solutions at different concentrations would be prepared and analyzed. The response (e.g., peak area from the LC-MS chromatogram) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value close to 1.0 indicating a strong linear relationship. The analytical range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
In a representative UPLC method developed for Iloperidone and its related substances, linearity was assessed by preparing solutions at six concentration levels, from the limit of quantification (LOQ) to 250% of the specification level for impurities. scirp.org
Table 1: Example Linearity Data for Iloperidone and Related Impurities
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Slope | Intercept |
|---|---|---|---|---|
| Iloperidone | 0.75 - 3.75 | 0.9997 | 2541.3 | 152.4 |
| Impurity-I | 0.75 - 3.75 | 0.9994 | 2896.2 | 145.8 |
| Impurity-II | 0.75 - 3.75 | 0.9991 | 2765.1 | 132.7 |
| Impurity-III | 0.75 - 3.75 | 0.9995 | 2431.8 | 110.5 |
| Impurity-IV | 0.75 - 3.75 | 0.9992 | 2654.7 | 121.9 |
| Impurity-V | 0.75 - 3.75 | 0.9996 | 2588.3 | 115.3 |
| Impurity-VI | 0.75 - 3.75 | 0.9993 | 2711.5 | 128.6 |
| Impurity-VII | 0.75 - 3.75 | 0.9998 | 2801.4 | 139.1 |
| Impurity-VIII (N-Oxide) | 0.75 - 3.75 | 0.9995 | 2699.0 | 125.0 |
Data adapted from a validation study of a UPLC method for Iloperidone and its impurities. scirp.org The data for Impurity-VIII (N-Oxide) is representative based on the study's parameters.
Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically assessed at two levels:
Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.
Precision is expressed as the relative standard deviation (RSD) of a series of measurements. For impurity analysis, the RSD should be within acceptable limits (e.g., not more than 5.0% for impurities). scirp.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. For an impurity like this compound, accuracy is determined by analyzing a sample of Iloperidone spiked with a known amount of the impurity standard. The percentage recovery of the spiked impurity is then calculated. According to ICH guidelines, recovery is typically expected to be within 80.0% to 120.0% for impurity analysis. scirp.org
Table 2: Example Precision and Accuracy Data for Iloperidone Impurities at Specification Level
| Compound | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, mean, n=6) | % Recovery | RSD (%) |
|---|---|---|---|---|
| Impurity-I | 1.5 | 1.48 | 98.7 | 1.2 |
| Impurity-II | 1.5 | 1.52 | 101.3 | 1.5 |
| Impurity-III | 1.5 | 1.49 | 99.3 | 0.9 |
| Impurity-IV | 1.5 | 1.51 | 100.7 | 1.1 |
| Impurity-V | 1.5 | 1.47 | 98.0 | 1.4 |
| Impurity-VI | 1.5 | 1.53 | 102.0 | 1.3 |
| Impurity-VII | 1.5 | 1.50 | 100.0 | 1.0 |
| Impurity-VIII (N-Oxide) | 1.5 | 1.52 | 101.3 | 1.2 |
Data adapted from a validation study of a UPLC method for Iloperidone and its impurities. scirp.org The data for Impurity-VIII (N-Oxide) is representative based on the study's parameters.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.com
These limits are crucial for impurity analysis, as they define the lower boundary of the method's capability. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve, as described by the ICH Q2(R1) guideline (LOD = 3.3 × σ/S; LOQ = 10 × σ/S, where σ is the standard deviation of the intercept and S is the slope). scispace.com
Table 3: Example LOD and LOQ Data for Iloperidone and Related Impurities
| Compound | LOD (% w/w) | LOQ (% w/w) |
|---|---|---|
| Iloperidone | 0.005 | 0.015 |
| Impurity-I | 0.003 | 0.009 |
| Impurity-II | 0.004 | 0.012 |
| Impurity-III | 0.005 | 0.014 |
| Impurity-IV | 0.003 | 0.010 |
| Impurity-V | 0.004 | 0.011 |
| Impurity-VI | 0.003 | 0.009 |
| Impurity-VII | 0.003 | 0.008 |
| Impurity-VIII (N-Oxide) | 0.004 | 0.012 |
Data adapted from a validation study of a UPLC method for Iloperidone and its impurities, with values expressed as a percentage relative to a test concentration of 1000 µg/mL. scirp.org The data for Impurity-VIII (N-Oxide) is representative based on the study's parameters.
Evaluation of Robustness and System Suitability Parameters
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For the analysis of Iloperidone and its related impurities, including this compound, robustness is typically evaluated by assessing the impact of minor changes to critical chromatographic conditions. researchgate.netscispace.com System suitability tests are integral to ensuring the analytical system is performing correctly before and during sample analysis. scirp.org
Robustness Evaluation:
In the development of a reverse-phase ultra-performance liquid chromatography (RP-UPLC) method for Iloperidone, robustness was confirmed by intentionally altering the flow rate and column temperature. scirp.org The flow rate of the mobile phase was adjusted by ±0.1 units from its nominal value (e.g., from 0.5 mL/min to 0.4 mL/min and 0.6 mL/min). scirp.org Similarly, the column temperature was varied by ±3°C from the set point of 35°C. scirp.org Throughout these variations, the method demonstrated its robustness, as key analytical parameters such as the tailing factor for the Iloperidone peak remained below 2.0, and the resolution between any two adjacent peaks was maintained at greater than 1.5. scirp.org Similar studies for high-performance liquid chromatography (HPLC) methods also involved varying the pH of the mobile phase and the percentage of the organic phase to confirm method reliability. scispace.com
Table 1: Robustness Study Parameters and Acceptance Criteria
| Parameter | Variation | Acceptance Criteria |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | Resolution > 1.5; Tailing Factor < 2.0 |
| Column Temperature | ± 3°C | Resolution > 1.5; Tailing Factor < 2.0 |
| Mobile Phase pH | ± 0.2 units | Resolution > 2.0; Tailing Factor < 1.5 |
| Organic Phase % | ± 2% | Resolution > 2.0; Tailing Factor < 1.5 |
This table presents typical deliberate variations in chromatographic conditions and the criteria used to assess the method's robustness, based on findings from multiple analytical studies. researchgate.netscispace.comscirp.org
System Suitability:
System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis. These tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. For methods quantifying Iloperidone and its impurities like this compound, a system suitability mixture is prepared, typically containing Iloperidone and all known impurities at their specified limits (e.g., 0.15%). scirp.org
Key system suitability parameters include:
Resolution (Rs): The separation between critical peak pairs is monitored. For instance, a resolution of not less than 1.5 between two closely eluting impurities (Imp-4 and Imp-5) was set as a critical system suitability parameter in a UPLC method. scirp.org
Tailing Factor (T): This measures peak symmetry. An ideal peak has a tailing factor of 1. For Iloperidone analysis, the tailing factor is generally required to be less than 2.0. scirp.org
Theoretical Plates (N): This measures column efficiency. A higher number of theoretical plates indicates better separation efficiency.
Reproducibility (%RSD): The relative standard deviation (RSD) for peak areas from replicate injections (typically six) of the standard solution is calculated. An RSD of not more than 5.0% for all impurity peaks is a common requirement to verify system precision. scirp.org
Table 2: System Suitability Parameters for Iloperidone Analysis
| Parameter | Acceptance Criteria | Typical Result (UPLC Method) |
|---|---|---|
| Resolution (Rs) between Imp-4 and Imp-5 | > 1.5 | Pass scirp.org |
| Tailing Factor (T) for Iloperidone | < 2.0 | Pass scirp.org |
| Theoretical Plates (N) | > 20,000 | Pass scirp.org |
| %RSD for Impurity Peak Areas (n=6) | < 5.0% | 0.29% to 1.8% scirp.org |
This table summarizes the system suitability test parameters and acceptance criteria for a validated UPLC method used for the determination of Iloperidone and its related substances. scirp.org
Stability-Indicating Analytical Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. scispace.comscirp.org The development of such a method for Iloperidone is crucial for assessing its stability and ensuring the quality of the drug substance and product over time. This compound is a potential degradation product, particularly under oxidative stress, making its separation and quantification a key goal of a SIAM. scirp.orgjournalijcar.org
The development of a SIAM involves subjecting the API to forced degradation (stress testing) under various conditions as mandated by the International Council for Harmonisation (ICH) guidelines. scispace.comscirp.org These conditions typically include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis. scirp.org
Forced Degradation Studies:
Forced degradation studies on Iloperidone have been performed to demonstrate the specificity of chromatographic methods. scispace.comscirp.org In one such study, a solution of Iloperidone was subjected to the following stress conditions:
Acid Hydrolysis: Treatment with concentrated hydrochloric acid and heated at 110°C for 24 hours. scirp.org
Alkaline Hydrolysis: Treatment with 5 N sodium hydroxide (B78521) and heated at 110°C for 24 hours. scirp.org
Oxidative Degradation: Treatment with 30% aqueous hydrogen peroxide at room temperature for 15 minutes. scirp.org Iloperidone has been found to be particularly susceptible to degradation under oxidative conditions. scispace.com
Thermal Degradation: The solid drug substance was heated at 105°C for 7 days. scirp.org
Photolytic Degradation: The solid drug substance was exposed to a UV source for 10 days as per ICH guidelines. scirp.org
The developed RP-UPLC method was able to effectively separate the main Iloperidone peak from all the degradation products formed under these stress conditions. scirp.org The use of a photodiode array (PDA) detector was critical in these studies, as it allowed for peak purity analysis. The homogeneity of the Iloperidone peak was confirmed under each stress condition, ensuring that no degradation products were co-eluting with the API. scirp.org This demonstrates the method's specificity and stability-indicating capability. scirp.orgscirp.org
Table 3: Summary of Forced Degradation Studies for Iloperidone
| Stress Condition | Reagent/Parameters | Observation |
|---|---|---|
| Acid Hydrolysis | Conc. HCl, 110°C, 24h | Degradation observed, peaks well-resolved from Iloperidone. scirp.org |
| Alkaline Hydrolysis | 5N NaOH, 110°C, 24h | Degradation observed, peaks well-resolved from Iloperidone. scirp.org |
| Oxidation | 30% H₂O₂, RT, 15 min | Significant degradation observed, peaks well-resolved from Iloperidone. scispace.comscirp.org |
| Thermal | 105°C, 7 days (solid state) | Degradation observed, peaks well-resolved from Iloperidone. scirp.org |
| Photolytic | UV light, 10 days (solid state) | Degradation observed, peaks well-resolved from Iloperidone. scirp.org |
This table outlines the conditions used in forced degradation studies of Iloperidone and the general outcome, demonstrating the stability-indicating nature of the analytical method developed. scispace.comscirp.org
Role in Pharmaceutical Impurity Profiling and Quality Control Research
Identification and Quantification as a Key Process-Related Impurity
Iloperidone (B1671726) N-Oxide has been identified as a process-related impurity during the synthesis of Iloperidone. journalijcar.org Its formation can occur during the manufacturing process, and its presence must be carefully monitored to ensure the purity and safety of the final drug product. journalijcar.orggoogle.com
Several analytical techniques are employed for the identification and quantification of Iloperidone N-Oxide. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods used to detect and quantify this impurity, often at levels between 0.05% and 0.15%. scirp.orgasianpubs.org These methods are crucial for ensuring that the levels of this compound remain below the acceptable limits set by regulatory bodies like the International Council for Harmonisation (ICH). asianpubs.org
Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized for the definitive identification and structural elucidation of this compound. asianpubs.org Spectrometric methods, including Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are used to characterize the synthesized impurity, confirming its structure. journalijcar.orgasianpubs.org
Here is an interactive data table summarizing analytical methods for this compound:
Table 1: Analytical Methods for this compound| Analytical Technique | Purpose | Key Findings |
|---|---|---|
| HPLC/UPLC | Detection and Quantification | Detects impurity levels in the range of 0.05-0.15%. scirp.orgasianpubs.org |
| LC-MS | Identification and Structural Elucidation | Confirms the molecular weight and fragmentation pattern. asianpubs.org |
| FTIR, MS, NMR | Structural Characterization | Provides detailed structural information of the synthesized impurity. journalijcar.orgasianpubs.org |
Strategies for Impurity Control and Mitigation in Pharmaceutical Manufacturing Processes
Controlling the formation of this compound during the manufacturing of Iloperidone is a critical aspect of ensuring drug quality. Research has focused on optimizing the synthetic process to minimize the generation of this and other impurities. journalijcar.orggoogle.com
One patented process highlights a method that effectively controls the level of N-oxide impurities to less than 0.20%, with specific examples showing levels as low as 0.02%. google.com This is achieved through careful control of reaction conditions, such as the choice of solvents and bases. For instance, an improved process using a mixture of water and heptane (B126788) as a solvent and sodium hydroxide (B78521) as a base, in the presence of a phase transfer catalyst, has been shown to eliminate the formation of certain impurities and control the level of this compound. researchgate.net
These strategies are essential for producing a final Iloperidone product that is substantially pure and meets the stringent requirements of regulatory authorities. The goal is to develop a robust manufacturing process that is efficient, cost-effective, and minimizes the need for extensive purification steps. google.com
Analysis of Degradation Products in Preclinical Stability Studies
Forced degradation studies are a regulatory requirement to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. vulcanchem.com Iloperidone has been subjected to forced degradation under conditions such as acid and base hydrolysis, oxidation, and photolytic and thermal stress. scirp.orgvulcanchem.comresearchgate.net
These studies have shown that this compound can be formed as a degradation product, particularly under oxidative stress conditions. scirp.orgresearchgate.net The development of stability-indicating analytical methods, such as UPLC, is crucial for separating and quantifying Iloperidone from its degradation products, including this compound. scirp.orgvulcanchem.com These methods are validated according to ICH guidelines to ensure they are specific, sensitive, and accurate for their intended purpose. scirp.org
The data from these stability studies are vital for determining the appropriate storage conditions and shelf-life for Iloperidone. vulcanchem.com
Generation and Certification of Reference Standards for Analytical Purity Assessment
Certified reference standards of this compound are indispensable for the accurate analytical purity assessment of Iloperidone. vulcanchem.com These reference standards are synthesized, isolated, and rigorously characterized to confirm their identity and purity. journalijcar.orgasianpubs.org The characterization process typically involves a combination of spectroscopic and chromatographic techniques. journalijcar.orgasianpubs.org
The availability of well-characterized reference standards allows pharmaceutical manufacturers to:
Accurately quantify the levels of this compound in both the drug substance and the final drug product.
Validate the analytical methods used for impurity profiling.
Ensure that the levels of this impurity are within the acceptable limits.
Several chemical suppliers offer this compound as a reference standard, often accompanied by a certificate of analysis detailing its purity and characterization data. pharmaffiliates.comveeprho.comsynzeal.com
Theoretical and Computational Studies on Iloperidone N Oxide
Molecular Modeling and Simulation Approaches for Conformational Analysis
Conformational analysis is crucial for understanding the structure-activity relationship of a molecule. For Iloperidone (B1671726) N-Oxide, molecular modeling and simulation techniques can predict the three-dimensional arrangement of its atoms and the flexibility of its structure.
Molecular mechanics (MM) methods, which use classical physics to model the interactions between atoms, are a common starting point for conformational analysis. These methods can rapidly explore the potential energy surface of the molecule to identify low-energy conformers. For a molecule like Iloperidone N-Oxide, with its multiple rotatable bonds connecting the piperidinyl, benzisoxazole, and methoxyphenyl groups, a systematic or stochastic conformational search would be necessary to identify the global energy minimum and other accessible conformations.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. medchemexpress.com By simulating the motion of atoms and molecules, MD can reveal how this compound might behave in different environments, such as in aqueous solution or interacting with a biological membrane. These simulations can also elucidate the conformational landscape and the transitions between different conformational states. For instance, MD simulations have been used to study the delivery mechanism of iloperidone cocrystals. researchgate.net A similar approach for this compound could provide insights into its transport and interaction with biological targets.
Nuclear Overhauser Effect (NOESY) spectroscopy, a 2D NMR technique, can be used experimentally to determine the proximity of hydrogen atoms in a molecule, which in turn can be used to validate and refine computationally derived conformations. mdpi.com While no specific NOESY studies on this compound are reported, this combined computational and experimental approach is a powerful tool for conformational analysis.
Table 1: Key Considerations for Conformational Analysis of this compound
| Parameter | Description | Relevance to this compound |
| Dihedral Angles | The angles between four sequentially bonded atoms. | Key determinants of the overall shape and the relative orientation of the aromatic rings and the piperidine (B6355638) N-oxide moiety. |
| Potential Energy Surface | A map of the energy of a molecule as a function of its geometry. | Helps in identifying stable conformers (energy minima) and transition states between them. |
| Solvent Effects | The influence of the surrounding solvent on molecular conformation. | The polar N-oxide group would likely influence the preferred conformation in polar solvents like water. |
| Intramolecular Hydrogen Bonding | Hydrogen bonds formed within the same molecule. | Possible interactions involving the N-oxide oxygen could stabilize certain conformations. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netresearchgate.netscirp.org These methods can provide detailed information about the distribution of electrons, which governs a molecule's chemical properties.
For this compound, DFT calculations could be employed to determine a variety of electronic properties. The molecular electrostatic potential (MEP) map, for example, would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net The oxygen atom of the N-oxide group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles or for forming hydrogen bonds.
Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Quantum chemical studies on related benzisoxazole derivatives have utilized these parameters to understand their properties. researchgate.netdntb.gov.ua
Furthermore, quantum chemical calculations can be used to compute various reactivity descriptors, as shown in the table below. These descriptors can help in predicting how this compound might interact with other molecules, including metabolic enzymes.
Table 2: Quantum Chemical Descriptors for Assessing Reactivity
| Descriptor | Definition | Predicted Significance for this compound |
| Ionization Potential (I) | The energy required to remove an electron from a molecule. | Related to the molecule's tendency to undergo oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. | Related to the molecule's tendency to undergo reduction. |
| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. | Influences the polarity of bonds and overall charge distribution. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Harder molecules are generally less reactive. |
| Dipole Moment (μ) | A measure of the overall polarity of a molecule. | A significant dipole moment is expected due to the polar N-oxide group, which would affect its solubility and interactions. |
In Silico Approaches for Predicting Formation Pathways and Stability
The formation of this compound from its parent drug, iloperidone, is a metabolic transformation. In silico tools are increasingly used to predict the metabolic fate of drugs, offering a faster and more cost-effective alternative to traditional experimental methods. kavrakilab.orgnih.govcam.ac.uk
Several computational approaches can be employed to predict the formation of this compound. Knowledge-based systems rely on databases of known metabolic reactions to predict potential metabolites. Rule-based systems use a set of predefined transformation rules to generate possible metabolite structures. kavrakilab.org For this compound, the relevant transformation would be the N-oxidation of the tertiary amine in the piperidine ring of iloperidone.
More advanced methods utilize machine learning and quantum mechanics to predict the sites of metabolism (SoM). cambridgemedchemconsulting.commdpi.com Tools like SMARTCyp use a combination of 2D structural information and quantum chemical calculations to predict the lability of different sites in a molecule to metabolism by cytochrome P450 (CYP) enzymes. cambridgemedchemconsulting.com While iloperidone is primarily metabolized by CYP2D6 and CYP3A4, the formation of N-oxides can also be catalyzed by flavin-containing monooxygenases (FMOs). acs.orgmdpi.com In silico models can help to assess the likelihood of the piperidine nitrogen being a target for these enzymes.
The stability of this compound can also be investigated using computational methods. Quantum chemical studies can assess the intrinsic stability of the N-oxide bond. researchgate.net For some N-oxides, the introduction of the N-O bond can weaken the molecular structure, while for others, it can enhance stability. researchgate.net Factors such as ring aromaticity and electronic effects play a crucial role. Molecular dynamics simulations can also be used to predict the physical stability of amorphous drug forms, which can be relevant for formulation development. aip.orgmdpi.com
In the context of drug degradation, forced degradation studies of iloperidone have identified this compound as a degradation product under oxidative stress conditions. researchgate.net Computational modeling could be used to simulate the reaction pathways of this degradation process, providing insights into the reaction mechanisms and the factors that influence the stability of both iloperidone and its N-oxide metabolite.
Table 3: In Silico Tools and Their Application to this compound
| In Silico Approach | Application | Relevance to this compound |
| Knowledge-Based Systems | Predicts metabolites based on known biotransformations. | Can identify N-oxidation of the piperidine ring as a potential metabolic pathway for iloperidone. |
| Site of Metabolism (SoM) Prediction | Identifies atoms or functional groups most likely to be metabolized. | Can assess the likelihood of the piperidine nitrogen being a site of enzymatic attack. |
| Machine Learning Models | Predicts metabolic outcomes based on large datasets of drug metabolism. kavrakilab.orgmdpi.com | Can be trained to recognize the structural features that lead to N-oxidation. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulates enzyme-substrate interactions to model the metabolic reaction. | Could be used to model the interaction of iloperidone with CYP or FMO enzymes and the subsequent formation of the N-oxide. |
| Stability Prediction Models | Assesses the chemical and physical stability of a compound. aip.orgacs.org | Can evaluate the stability of the N-oxide bond and the overall molecule under various conditions. |
Conclusion and Future Research Directions
Summary of Key Academic Research Findings on Iloperidone (B1671726) N-Oxide
Iloperidone N-Oxide is recognized primarily as a process-related impurity and a potential metabolite of the atypical antipsychotic drug, iloperidone. journalijcar.orgasianpubs.orgsynzeal.com Research has focused on its identification, synthesis, and characterization to ensure the purity of the final iloperidone drug product.
Several studies have detailed the synthesis and characterization of this compound. It is chemically defined as 1-(3-(4-Acetyl-2-methoxyphenoxy)propyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine (B6355638) 1-oxide. synzeal.comasianpubs.org Its formation has been described as a result of the N-oxidation of the piperidine ring in the iloperidone molecule. asianpubs.org This can occur during the manufacturing process of iloperidone, and methods for its detection and control have been developed. journalijcar.orgasianpubs.org One study reported the synthesis of this compound from iloperidone using Dess-Martin periodinane and sulfuric acid in methylene (B1212753) dichloride, resulting in a product with a purity of 98.7% by HPLC. asianpubs.org The structure of the synthesized compound was confirmed using mass spectrometry, which showed a mass at m/z 443 (M+H)+. asianpubs.org
In the context of drug metabolism, iloperidone itself undergoes extensive metabolism in the liver primarily through three pathways: carbonyl reduction, hydroxylation mediated by the CYP2D6 enzyme, and O-demethylation mediated by the CYP3A4 enzyme. drugbank.comnih.gov While the major metabolites are P88 and P95, the formation of N-oxide derivatives of drugs with tertiary amine structures is a known metabolic pathway. drugbank.commedcentral.com Although not consistently reported as a major human metabolite in all studies, the potential for in vivo formation of this compound exists. Another related compound, Iloperidone Metabolite P88 N-Oxide, has also been identified, suggesting that N-oxidation can occur on iloperidone's metabolites as well.
Table 1: Key Research Findings on this compound
| Research Area | Key Findings | Citations |
| Identification | Identified as a process-related impurity in the synthesis of iloperidone. | journalijcar.orgasianpubs.org |
| Chemical Name | 1-(3-(4-Acetyl-2-methoxyphenoxy)propyl)-4-(6-fluorobenzo[d]isoxazol-3-yl) piperidine 1-oxide. | synzeal.comasianpubs.org |
| Synthesis | Can be synthesized from iloperidone via N-oxidation. One method uses Dess-Martin periodinane and sulfuric acid. | asianpubs.org |
| Characterization | Structure confirmed by mass spectrometry (m/z 443 [M+H]+) and other spectral data. | asianpubs.org |
| Metabolism Context | While not a primary metabolite of iloperidone, N-oxidation is a known metabolic pathway for tertiary amines. The related "Iloperidone Metabolite P88 N-Oxide" has also been noted. | drugbank.com |
Identification of Knowledge Gaps and Unexplored Research Avenues
Despite its identification as an impurity, significant knowledge gaps remain regarding the biological implications of this compound.
A primary area for future research is the comprehensive investigation of the in vivo metabolism of iloperidone to definitively determine the extent to which this compound is formed in humans. While major metabolic pathways of iloperidone have been established, the role and concentration of minor metabolites, including N-oxides, are not fully elucidated. drugbank.comresearchgate.net Studies utilizing advanced analytical techniques could quantify the presence of this compound in plasma and urine samples from patients treated with iloperidone. The use of deuterated isotopes of this compound could aid in tracing its metabolic fate. smolecule.com
Furthermore, the pharmacological and toxicological profiles of this compound are largely unknown. Research is needed to assess its potential to interact with dopamine (B1211576) and serotonin (B10506) receptors, similar to the parent drug, iloperidone. nih.govresearchgate.net Understanding its activity at these receptors would clarify whether it contributes to the therapeutic effect or adverse reaction profile of iloperidone. Toxicological studies are also crucial to determine if the presence of this impurity, even at low levels, poses any safety risks.
Finally, the impact of genetic polymorphisms, particularly in CYP2D6 and CYP3A4 enzymes which are crucial for iloperidone metabolism, on the formation of this compound has not been investigated. medcentral.com Individuals who are poor metabolizers via the primary pathways might exhibit increased formation of metabolites through minor pathways like N-oxidation.
Broader Implications for Drug Metabolism and Impurity Science
The study of this compound has broader implications for the fields of drug metabolism and impurity science. It highlights the critical importance of identifying and characterizing all potential impurities that arise during the synthesis of a drug substance. journalijcar.orgasianpubs.org Even impurities present in small amounts can have unforeseen biological activities that may affect the efficacy and safety of the final pharmaceutical product.
This case underscores the necessity for robust analytical methods to detect and quantify such impurities. synzeal.com The development of reference standards for impurities like this compound is essential for quality control during the manufacturing process. synzeal.com
From a drug metabolism perspective, the potential formation of N-oxides from drugs containing tertiary amine functional groups is a recurring theme. The investigation into this compound serves as a reminder that even if a particular metabolic pathway is not dominant, it should not be entirely dismissed, especially in patient populations with altered metabolic capacities. A thorough understanding of all metabolic pathways is crucial for predicting potential drug-drug interactions and for understanding inter-individual variability in drug response. drugs.com The study of how chronic drug administration affects metabolic enzymes, as has been done for iloperidone and various CYPs, could be extended to understand the long-term impact on the formation of minor metabolites like N-oxides. mdpi.comnih.gov
Q & A
Q. What are the primary pharmacokinetic characteristics of Iloperidone N-Oxide, and how do they influence experimental design in preclinical studies?
this compound, a metabolite of the antipsychotic iloperidone, exhibits distinct pharmacokinetic properties. Key parameters include its metabolic stability, plasma protein binding, and interaction with cytochrome P450 (CYP) enzymes. In vitro studies indicate that iloperidone is not a substrate for CYP1A2, CYP2C9, or CYP3A4, minimizing risks of metabolic drug-drug interactions in most scenarios . For preclinical studies, researchers should prioritize:
- LC-MS/MS assays to quantify this compound and its parent compound in plasma and tissues.
- Human liver microsome (HLM) assays to confirm metabolic pathways and identify enzyme contributions (e.g., CYP2D6 polymorphisms) .
- Population pharmacokinetic (PPK) modeling to account for genetic variability in CYP2D6 activity, particularly in Asian and African populations where poor metabolizers (PMs) are prevalent .
Q. How do CYP2D6 polymorphisms impact the pharmacokinetics of this compound in diverse populations?
CYP2D6*10 alleles (common in Asian populations) significantly reduce enzyme activity, leading to higher systemic exposure to iloperidone and its metabolite P88 (+47% and +85% AUC, respectively) and reduced formation of P95 (-85% AUC) . Methodological considerations:
- Genotype stratification in clinical trials to assess dose adjustments for PMs.
- NONMEM-based PPK models to simulate exposure-response relationships across genotypes .
- Ethical recruitment frameworks to ensure representation of underrepresented populations (e.g., African PMs) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s solubility and formulation stability across different solvent systems?
Solubility data (Table 1) from SAIB-based formulations reveal variability in drug release profiles (e.g., 81.718% SAIB in DMSO achieves optimal in situ gel formation) . Contradictions arise due to solvent polarity and SAIB viscosity. Researchers should:
- Use D-optimal mixture design to optimize solvent ratios and predict release kinetics via software (e.g., Design Expert) .
- Validate in vitro-in vivo correlations (IVIVC) using HPLC-UV to track drug release in simulated biological fluids .
Table 1: Solubility of Iloperidone in SAIB-Based Solvents
| Solvent | SAIB Concentration (%) | Cumulative Release (24h, %) |
|---|---|---|
| DMSO | 81.7 | 68.2 ± 3.1 |
| Triacetin | 75.0 | 52.4 ± 2.8 |
| Ethanol | 70.0 | 45.6 ± 4.3 |
| Source: |
Q. How can researchers address conflicting data on this compound’s efficacy in relapse prevention across different dose regimens?
The REPRIEVE trial demonstrated efficacy at 12–16 mg/day, but inter-individual variability in CYP2D6 activity complicates dose-response consistency . Advanced approaches include:
Q. What methodologies are critical for evaluating this compound’s transporter interactions, particularly with P-gp?
Iloperidone is a weak P-gp inhibitor but not a substrate, suggesting low risk of transporter-mediated drug interactions. Researchers should:
- Conduct Caco-2 monolayer assays to assess permeability and P-gp efflux ratios.
- Use bidirectional transport studies with inhibitors (e.g., verapamil) to confirm inhibitory potential .
- Apply physiologically based pharmacokinetic (PBPK) models to predict clinical interaction risks .
Methodological Guidance for Research Design
Q. How to formulate a FINER-compliant research question for studying this compound’s neuropharmacological effects?
- Feasible : "Does CYP2D6*10 polymorphism alter this compound’s binding affinity to dopamine D2/D3 receptors in vitro?"
- Novel : Use radioligand displacement assays with cloned receptors to compare binding kinetics across genotypes.
- Ethical : Exclude commercial cell lines with unverified genetic backgrounds .
Q. What statistical approaches mitigate biases in population pharmacokinetic studies of this compound?
- Bootstrapping to assess model robustness.
- Visual predictive checks (VPCs) to validate PPK model accuracy .
- Bayesian hierarchical models to handle sparse sampling in PM subgroups .
Data Analysis and Reporting Standards
Q. How should researchers present conflicting metabolite concentration data in CYP2D6 PMs?
- Report mean ± SD with subgroup stratification (e.g., PMs vs. normal metabolizers).
- Use Mann-Whitney U tests for non-normally distributed data .
- Disclose assay sensitivity limits (e.g., lower limits of quantification for P95) .
Q. What are the best practices for replicating this compound studies from primary literature?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
